Cas no 14237-71-9 (2-chloro-4,6-dimethylpyridine-3-carbonitrile)

2-Chloro-4,6-dimethylpyridine-3-carbonitrile is a versatile heterocyclic compound featuring a chloro-substituted pyridine core with methyl and nitrile functional groups. Its distinct structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients and fine chemicals. The electron-withdrawing nitrile group enhances reactivity, facilitating further functionalization, while the chloro and methyl substituents contribute to steric and electronic modulation. This compound exhibits high purity and stability, ensuring consistent performance in coupling reactions, nucleophilic substitutions, and other transformations. Its well-defined properties make it suitable for research and industrial applications requiring precise molecular scaffolds.
2-chloro-4,6-dimethylpyridine-3-carbonitrile structure
14237-71-9 structure
Product Name:2-chloro-4,6-dimethylpyridine-3-carbonitrile
CAS No:14237-71-9
MF:C8H7ClN2
MW:166.607580423355
MDL:MFCD00051676
CID:49690
PubChem ID:223261
Update Time:2025-08-05

2-chloro-4,6-dimethylpyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4,6-dimethylnicotinonitrile
    • AKOS BC-3128
    • BUTTPARK 59\40-61
    • IFLAB-BB F1371-0162
    • 2-CHLORO-4,6-DIMETHYL-3-PYRIDINECARBONITRILE
    • 2-chloro-4,6-dimethylpyridine-3-carbonitrile
    • 2-Chloro-3-cyano-4,6-dimethylpyridine
    • 2-?Chloro-?4,6-?dimethylpyridine-?3-?carbonitrile
    • 2-​Chloro-​4,6-​dimethylpyridine-​3-​carbonitrile
    • C8H7ClN2
    • EOS-60842
    • 6-diMethylnicotinonitrile
    • AKOS BBS-00002510
    • 2-Chloro-4,6-dimethylnicotinonitrile ,98%
    • 2-Chloro-3-cyano-4,6-dimethylpyridine,98%
    • MDL: MFCD00051676
    • Inchi: 1S/C8H7ClN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3
    • InChI Key: RETJKTAVEQPNMH-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)C(C)=CC(C)=N1
    • BRN: 131348

Computed Properties

  • Exact Mass: 166.03000
  • Monoisotopic Mass: 166.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 36.7A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.22
  • Melting Point: 97.0 to 101.0 deg-C
  • Boiling Point: 305.3 °C at 760 mmHg
  • Flash Point: 138.5 °C
  • Refractive Index: 1.546
  • PSA: 36.68000
  • LogP: 2.22348
  • Solubility: Not determined

2-chloro-4,6-dimethylpyridine-3-carbonitrile Security Information

2-chloro-4,6-dimethylpyridine-3-carbonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-chloro-4,6-dimethylpyridine-3-carbonitrile Production Method

2-chloro-4,6-dimethylpyridine-3-carbonitrile Related Literature

Additional information on 2-chloro-4,6-dimethylpyridine-3-carbonitrile

Introduction to 2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS No. 14237-71-9)

2-chloro-4,6-dimethylpyridine-3-carbonitrile, identified by its Chemical Abstracts Service number (CAS No. 14237-71-9), is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, characterized by its chlorinated pyridine core and nitrile functional group, has garnered attention due to its versatile applications in the synthesis of various bioactive molecules.

The structural motif of 2-chloro-4,6-dimethylpyridine-3-carbonitrile consists of a pyridine ring substituted with a chlorine atom at the 2-position and methyl groups at the 4- and 6-positions, further functionalized with a nitrile group at the 3-position. This specific arrangement imparts unique reactivity, making it a valuable building block for constructing more complex chemical entities.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds derived from pyridine for their potential biological activity. The presence of both electron-withdrawing and electron-donating groups in 2-chloro-4,6-dimethylpyridine-3-carbonitrile allows for diverse chemical transformations, including nucleophilic substitution, metal-catalyzed cross-coupling reactions, and cyclization processes. These reactions are pivotal in the synthesis of novel therapeutic agents targeting various diseases.

One of the most compelling applications of 2-chloro-4,6-dimethylpyridine-3-carbonitrile is in the development of agrochemicals. The compound serves as a precursor in the synthesis of herbicides and pesticides, where its structural features contribute to enhanced efficacy and selectivity. The chloro and nitrile substituents facilitate further derivatization into biologically active molecules that can interact with specific biological targets in plants.

The role of 2-chloro-4,6-dimethylpyridine-3-carbonitrile in medicinal chemistry has been further highlighted by recent studies exploring its utility in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. By leveraging the reactivity of this compound, researchers have developed novel inhibitors that exhibit potent activity against specific kinases. These inhibitors have shown promise in preclinical studies and are being evaluated for their potential as therapeutic agents.

The synthetic pathways involving 2-chloro-4,6-dimethylpyridine-3-carbonitrile have also been optimized for scalability and sustainability. Modern synthetic methods emphasize green chemistry principles, minimizing waste and hazardous byproducts. For instance, catalytic processes have been developed to enhance the efficiency of reactions involving this intermediate, reducing the need for harsh reagents and solvents.

In addition to its pharmaceutical applications, 2-chloro-4,6-dimethylpyridine-3-carbonitrile finds utility in materials science. The compound's ability to undergo polymerization reactions makes it a valuable precursor for developing advanced materials with tailored properties. These materials can be used in electronic devices, coatings, and other high-performance applications where specific chemical functionalities are required.

The future prospects of 2-chloro-4,6-dimethylpyridine-3-carbonitrile are promising, with ongoing research exploring new synthetic methodologies and applications. Advances in computational chemistry and artificial intelligence are enabling more efficient discovery of novel derivatives with enhanced biological activity. These tools are being used to predict the properties of new compounds derived from this intermediate, accelerating the drug discovery process.

In conclusion, 2-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS No. 14237-71-9) is a versatile intermediate with significant implications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on cutting-edge research projects. As our understanding of chemical biology continues to evolve, the importance of such intermediates will only grow stronger.

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